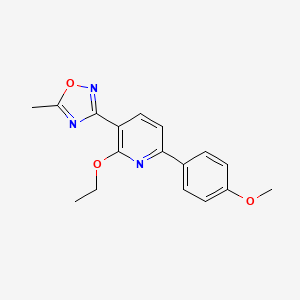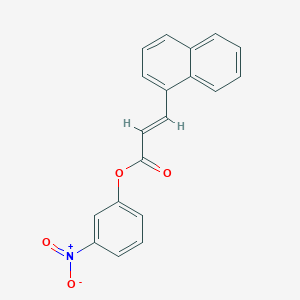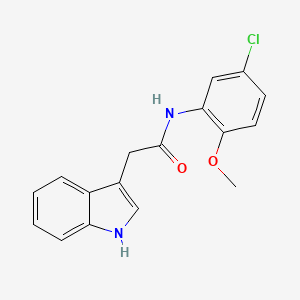![molecular formula C13H10F3N3S B5830633 N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as TPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has shown potential in various biological applications due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to inhibit the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-thyroid and anti-inflammatory properties, it has been shown to have antioxidant properties and may have potential in the treatment of oxidative stress-related diseases. N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to have antitumor activity and may have potential in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research is its unique chemical properties, which make it a useful tool for studying various biological processes. However, N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research related to N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea. Some possible areas of study include further investigation of its anti-inflammatory and anti-tumor properties, as well as its potential use in the treatment of oxidative stress-related diseases. Additionally, research could focus on developing new methods for synthesizing N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea and improving its stability and bioavailability.
Métodos De Síntesis
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with thiourea and 3-(trifluoromethyl)benzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time.
Aplicaciones Científicas De Investigación
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-thyroid properties and has been used in studies related to thyroid hormone synthesis and metabolism. N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been studied for its anti-inflammatory properties and has shown potential in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3S/c14-13(15,16)9-3-1-4-10(7-9)18-12(20)19-11-5-2-6-17-8-11/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLWZAMGGRLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)

![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)


![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)






![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)